シンコニジン二塩酸塩

説明

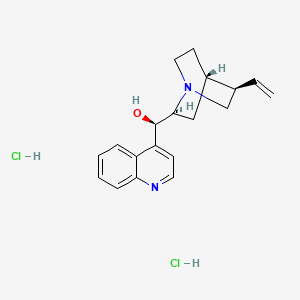

Cinchonidine Dihydrochloride is a useful research compound. Its molecular formula is C19H24Cl2N2O and its molecular weight is 367.3 g/mol. The purity is usually 95%.

The exact mass of the compound Cinchonidine Dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cinchonidine Dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cinchonidine Dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

マラリア治療

シンコニジンは、主要なキナ樹皮アルカロイドの1つであり、歴史的にマラリア治療において重要な役割を果たしてきました。キニーネは最もよく知られているマラリア治療用キナ樹皮アルカロイドですが、シンコニジンもマラリアに対する効果を示します。 マラリア原虫内のヘム解毒経路を阻害することによって作用します .

不斉合成

シンコニジン二塩酸塩は、キラル触媒または試薬として、不斉合成で広く使用されています。 化学反応においてキラリティを誘起する能力は、医薬品開発において不可欠なエナンチオマー的に純粋な物質を生成するために非常に重要です .

キラル固定相

クロマトグラフィーにおいて、シンコニジン二塩酸塩はキラル固定相を生成するために使用されます。 これらの特殊な相は、ラセミ混合物のエナンチオ選択的分離に不可欠であり、研究者は個々のエナンチオマーを分離して研究することができます .

生物活性探索

マラリアに対する効果に加えて、シンコニジン二塩酸塩は、他の生物活性について調査されています。 これには、新しい治療用途につながる可能性のある、潜在的な抗菌作用や抗ウイルス作用が含まれます .

モジュール式ビルディングブロック

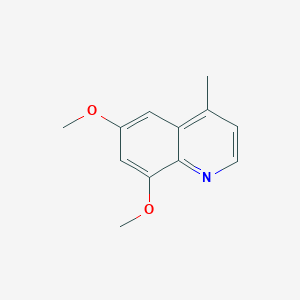

シンコニジン二塩酸塩は、合成化学における他のモジュール式およびキラルなビルディングブロックの前駆体として役立ちます。 シンコニジンの変換により、さまざまな合成経路で有用なキノコリンやキノコリジンなどの化合物を生成できます .

食品業界での用途

食品業界では、シンコニジン二塩酸塩が苦味のために使用されます。 苦味のあるフレーバープロファイルが必要なトニックウォーターやその他の飲料の成分です .

分析方法の開発

この化合物の独特の特性は、定性および定量分析方法の開発を促進してきました。 これらの方法は、研究および産業用途におけるシンコニジン二塩酸塩の品質管理と標準化に不可欠です .

薬理学的調査

シンコニジン二塩酸塩は、継続的な薬理学的調査の対象となっています。 科学者は、その薬物動態、代謝、および他の薬物との潜在的な相互作用を調査して、治療における使用を最適化しています .

作用機序

Target of Action

Cinchonidine Dihydrochloride, a member of the Cinchona alkaloids, has been reported to have antimalarial properties . Its primary targets are the parasites of the genus Plasmodium, particularly Plasmodium falciparum . These parasites are responsible for causing malaria, a disease that has a significant impact on global health .

Mode of Action

It is known that cinchona alkaloids, including cinchonidine, interact with their targets in a way that inhibits the life cycle of thePlasmodium parasites . This interaction disrupts the parasites’ ability to multiply and spread, thereby alleviating the symptoms of malaria .

Biochemical Pathways

Cinchonidine Dihydrochloride affects the biochemical pathways involved in the life cycle of Plasmodium parasites . By inhibiting these pathways, Cinchonidine Dihydrochloride prevents the parasites from multiplying and spreading, which is crucial for the treatment of malaria .

Pharmacokinetics

It is known that the pharmacokinetics of cinchona alkaloids, including cinchonidine, can be influenced by factors such as the method of administration and the patient’s physiological condition .

Result of Action

The primary result of Cinchonidine Dihydrochloride’s action is the inhibition of the life cycle of Plasmodium parasites . This leads to a reduction in the number of parasites in the body, alleviating the symptoms of malaria and helping the patient recover .

Action Environment

The efficacy and stability of Cinchonidine Dihydrochloride can be influenced by various environmental factors. For instance, the soil type can have a significant impact on the germination of the Cinchona plant, which is the natural source of Cinchonidine . Furthermore, the method of administration and the patient’s physiological condition can also affect the drug’s action .

生化学分析

Biochemical Properties

Cinchonidine Dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with heme, where Cinchonidine Dihydrochloride inhibits the polymerization of toxic hematin into hemozoin, a process crucial for the survival of the malaria parasite, Plasmodium falciparum . Additionally, Cinchonidine Dihydrochloride has been shown to interact with γ-globin gene, enhancing its expression and thereby increasing fetal hemoglobin production .

Cellular Effects

Cinchonidine Dihydrochloride exerts significant effects on various cell types and cellular processes. In erythroleukemia cells, it induces erythroid differentiation and increases the production of fetal hemoglobin . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to increase the expression of γ-globin mRNA and enhance the accumulation of total hemoglobin in K562 cells .

Molecular Mechanism

The molecular mechanism of Cinchonidine Dihydrochloride involves several key interactions at the molecular level. It binds to heme, preventing the polymerization of hematin into hemozoin, which is toxic to the malaria parasite . This inhibition disrupts the parasite’s ability to detoxify hematin, leading to its death. Additionally, Cinchonidine Dihydrochloride enhances the expression of the γ-globin gene, resulting in increased production of fetal hemoglobin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cinchonidine Dihydrochloride have been observed to change over time. The compound exhibits stability under various conditions, but its efficacy can decrease due to degradation over extended periods . Long-term studies have shown that Cinchonidine Dihydrochloride can maintain its effects on cellular function, including the sustained increase in fetal hemoglobin production in erythroleukemia cells .

Dosage Effects in Animal Models

The effects of Cinchonidine Dihydrochloride vary with different dosages in animal models. At lower doses, it has been shown to be effective in increasing fetal hemoglobin production without significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and cardiac arrhythmias have been observed . It is crucial to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

Cinchonidine Dihydrochloride is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes hydroxylation to form 3-hydroxycinchonidine . This metabolite is further processed and excreted via the kidneys. The compound also interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, Cinchonidine Dihydrochloride is transported and distributed through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in specific tissues, such as the liver and spleen, where it exerts its therapeutic effects .

Subcellular Localization

Cinchonidine Dihydrochloride exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm, where it interacts with heme and other biomolecules . The compound’s activity and function are influenced by its localization, with significant effects observed in the cytoplasmic compartments of erythrocytes and other cell types .

特性

IUPAC Name |

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O.2ClH/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;;/h2-7,9,13-14,18-19,22H,1,8,10-12H2;2*1H/t13-,14-,18-,19+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBQDNUZNQOCTH-WESSAKMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70200414 | |

| Record name | Cinchonidine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524-54-9, 24302-67-8 | |

| Record name | Cinchonidine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinchonidine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinchonine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINCHONIDINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNY56C6XYZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

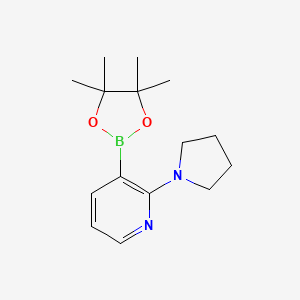

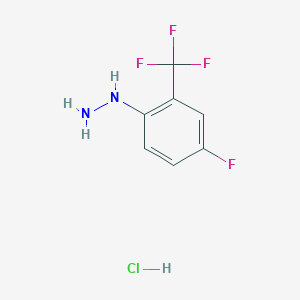

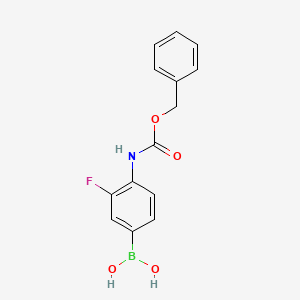

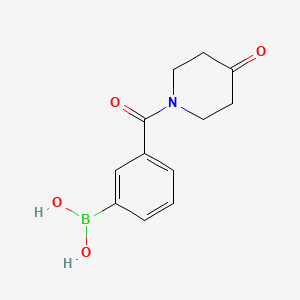

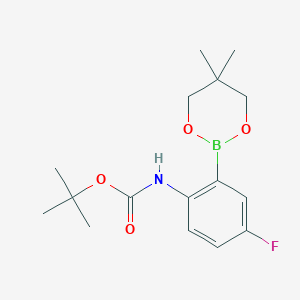

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

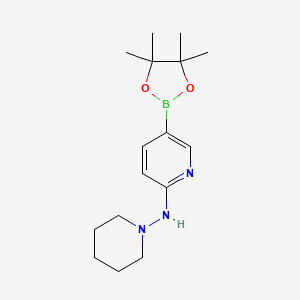

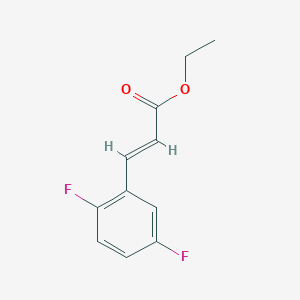

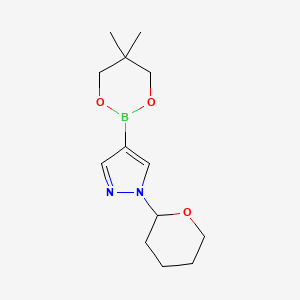

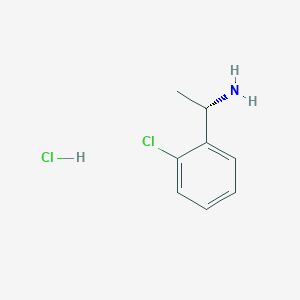

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-YL]-1-phenylmethanamine](/img/structure/B1451391.png)